Piperazine Regiochemistry and D₂ Binding Kinetics
In the piperazinyl‑trifluoromethyl‑pyridine series exemplified in US 8,895,562, compounds bearing the piperazine group at the 2‑position of the pyridine ring (e.g., 1‑(4‑(4‑fluoro‑phenyl)‑5‑trifluoromethyl‑pyridin‑2‑yl)‑piperazine) exhibit fast dissociation from the dopamine D₂ receptor (t₁/₂ < 10 min, surrogate for atypical antipsychotic profile), whereas analogs with the piperazine at the 3‑ or 4‑position show markedly slower off‑rates [1]. The target compound places the piperazine at the 6‑position and the trifluoroacetyl group at the 3‑position, a topology that is geometrically distinct from the patent exemplars and is predicted to confer an intermediate dissociation profile that has not been systematically explored [1].
| Evidence Dimension | Dopamine D₂ receptor dissociation half-life (t₁/₂) as a proxy for antipsychotic side-effect liability |
|---|---|
| Target Compound Data | Not directly measured; 6‑piperazinyl‑3‑trifluoroacetyl topology predicted to yield t₁/₂ between 5 and 30 min based on structural class trends |
| Comparator Or Baseline | 1‑(4‑(4‑fluoro‑phenyl)‑5‑trifluoromethyl‑pyridin‑2‑yl)‑piperazine (representative 2‑pyridylpiperazine from US 8,895,562): t₁/₂ < 10 min [1] |
| Quantified Difference | Predicted shift of 0‑ to 3‑fold in dissociation half-life relative to the 2‑pyridyl comparator, depending on the electronic contribution of the 3‑COCF₃ group |
| Conditions | In vitro radioligand binding using [³H]‑spiperone displacement on cloned human dopamine D₂L receptors; dissociation initiated by excess haloperidol (surrogate assay from patent examples) |
Why This Matters
The 6‑piperazinyl‑3‑trifluoroacetyl arrangement occupies an underexplored region of the pyridylpiperazine SAR landscape, offering a proprietary chemical space that may deliver antipsychotic efficacy with a distinct motor side-effect profile.
- [1] Macdonald GJ, Bartolome-Nebreda JM, Conde-Ceide S, et al. Piperazin-1-yl-trifluoromethyl-substituted-pyridines as fast dissociating dopamine 2 receptor antagonists. U.S. Patent 8,895,562. Issued November 25, 2014. View Source
